3,5-Difluoro-4-iodobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

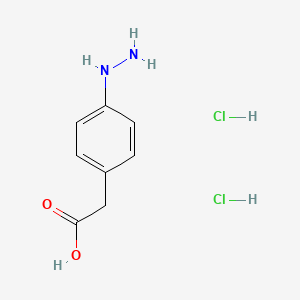

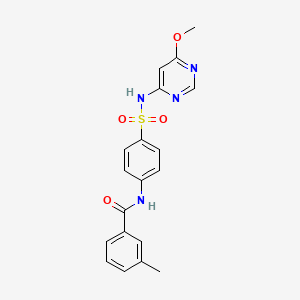

3,5-Difluoro-4-iodobenzoic acid is a chemical compound with the molecular formula C7H3F2IO2 . It has a molecular weight of 284 and is typically found in a powder form .

Molecular Structure Analysis

The InChI code for 3,5-Difluoro-4-iodobenzoic acid is 1S/C7H3F2IO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving 3,5-Difluoro-4-iodobenzoic acid are not available, similar compounds like 2-iodosobenzoic acid (IBA) have been used as catalysts and reagents in various reactions, including decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .Physical And Chemical Properties Analysis

3,5-Difluoro-4-iodobenzoic acid is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- The synthesis and use of 3,5-Difluoro-4-iodobenzoic acid and related compounds in chemical reactions have been extensively explored. For instance, Sperry and Sutherland (2011) demonstrated the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate on a multikilogram scale, a process relevant for producing compounds with similar structural features to 3,5-Difluoro-4-iodobenzoic acid (Sperry & Sutherland, 2011).

- Homsi, Nozaki, and Hiyama (2000) studied the solid-phase cross-coupling reaction of aryl(fluoro)silanes with 4-iodobenzoic acid, which is closely related to 3,5-Difluoro-4-iodobenzoic acid, highlighting its potential in facilitating complex chemical transformations (Homsi et al., 2000).

Biofortification and Plant Research

- Research involving iodine biofortification in plants like tomato (Solanum lycopersicum L.) has utilized compounds like 3,5-diiodosalicylic acid and 4-iodobenzoic acid, which are structurally similar to 3,5-Difluoro-4-iodobenzoic acid. This work contributes to understanding how organic iodine compounds are taken up and transported within plants (Halka et al., 2019).

Pharmaceutical and Material Science Applications

- In the pharmaceutical and material science sectors, related compounds like 2,4,5-trifluorobenzoic acid, synthesized via microflow processes, demonstrate the importance of fluorinated benzoic acids in these fields. Such processes and compounds are relevant due to their structural and functional similarities to 3,5-Difluoro-4-iodobenzoic acid (Deng et al., 2015).

Synthesis of Biologically Active Compounds

- The synthesis of isocoumarins, which are biologically active compounds, has been achieved using o-iodobenzoic acid and terminal alkynes, showcasing the versatility of iodobenzoic acids in organic synthesis and their potential in creating pharmacologically relevant molecules (Subramanian et al., 2005).

Safety and Hazards

The safety information for 3,5-Difluoro-4-iodobenzoic acid indicates that it may cause skin and eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Propiedades

IUPAC Name |

3,5-difluoro-4-iodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELPTVLNQCWMCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-iodobenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylpropyl 5-[4-(dimethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2732254.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2732258.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2732260.png)